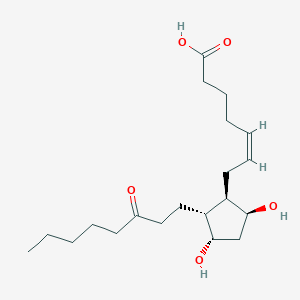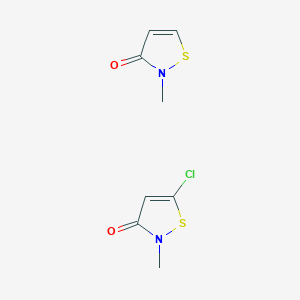
Kathon 886
Overview
Description
Kathon 886 is a highly effective microbicide used primarily in metalworking fluids. It is known for its broad-spectrum activity against bacteria and fungi, making it an essential component in maintaining the integrity and longevity of metalworking fluids. The compound is particularly valued for its ability to prevent microbial contamination, which can lead to fluid degradation, corrosion, and foul odors .
Mechanism of Action
Target of Action
Kathon 886, also known as Kathon biocide, primarily targets various microorganisms, including bacteria, mold, and yeast . These organisms can grow in soluble, synthetic, and semi-synthetic metalworking fluids or coolants, causing detrimental effects on the fluids .
Mode of Action
This compound utilizes a two-step mechanism involving rapid growth inhibition leading to a loss of cell viability . The growth inhibition is the result of rapid disruption of the central metabolic pathways of the cell . Within minutes after the addition of this compound to a metalworking fluid sump, the metabolic activity of the microorganisms in the system shuts down .
Biochemical Pathways
The affected biochemical pathways are primarily the central metabolic pathways of the targeted microorganisms . The rapid disruption of these pathways by this compound leads to growth inhibition and eventually loss of cell viability .
Pharmacokinetics
It’s known that this compound is supplied as a 14% active liquid in water , suggesting it may be readily soluble and potentially bioavailable in aqueous environments.
Result of Action
The primary result of this compound’s action is the effective inhibition of the growth of bacteria and fungi . This leads to an extension of the life of metalworking fluids, resulting in reduced makeup fluid use and costs, and lower waste fluid disposal costs .
Action Environment
This compound is recommended for use in soluble, semi-synthetic, and synthetic metalworking fluids . Environmental factors such as the pH and temperature of the fluid, as well as the specific coolant formulations, can influence the action, efficacy, and stability of this compound . Due to the wide variations in coolant formulations, laboratory or pilot tests are recommended to evaluate this compound in specific metalworking fluids prior to commercial use .
Biochemical Analysis
Biochemical Properties
Kathon 886 plays a significant role in biochemical reactions. It disrupts the central metabolic pathways of the cell, leading to rapid growth inhibition and loss of cell viability . This disruption is achieved by inhibiting several specific enzymes, including dehydrogenases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It reduces cell viability and adenosine triphosphate (ATP) production, but promotes the release of lactate dehydrogenase in Drosophila melanogaster S2 cells . This indicates that this compound can damage the cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves a two-step process. First, it rapidly inhibits growth, leading to a loss of cell viability . This growth inhibition is the result of the rapid disruption of the central metabolic pathways of the cell by inhibiting several specific enzymes, including dehydrogenases .
Temporal Effects in Laboratory Settings
Within minutes after the addition of this compound to a metalworking fluid sump, the metabolic activity of the microorganisms in the system shuts down This suggests that this compound has a rapid onset of action
Metabolic Pathways
It is known that this compound disrupts the central metabolic pathways of the cell by inhibiting several specific enzymes, including dehydrogenases .
Preparation Methods
The preparation of Kathon 886 involves a series of chemical reactions. The primary synthetic route includes the aminolysis of dimethyl dithiodipropionate with methylamine to form N,N’-methyldithiodipropionamide. This intermediate is then reacted with chlorine in an ethyl acetate solution. The final product is obtained through filtration, washing, and drying . Industrial production methods ensure the stability and efficacy of the compound, which is supplied as a 14% active liquid in water .
Chemical Reactions Analysis
Kathon 886 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, affecting its antimicrobial properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Kathon 886 has a wide range of scientific research applications:
Chemistry: It is used as a preservative in metalworking fluids, metal cleaners, and water-based hydraulic fluids.
Biology: The compound’s antimicrobial properties make it valuable in studying microbial contamination and its prevention.
Comparison with Similar Compounds
Kathon 886 is unique in its broad-spectrum activity and stability. Similar compounds include:
Isothiazolinone derivatives: These compounds share similar antimicrobial properties but may differ in their stability and efficacy.
Essential oils: While effective as antimicrobial agents, essential oils degrade more rapidly in the environment compared to this compound. This compound stands out due to its long-lasting effectiveness and stability under various conditions, making it a preferred choice in industrial applications.
Properties
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYMDNHUJFIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55965-84-9 | |
| Record name | Kathon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55965-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kathon 886 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reaction mass of 2-methyl-2H-isothiazol-3-one and 5-chloro-2-methyl-2H-isothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.136.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3(2H)-isothiazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


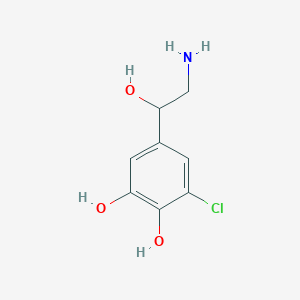
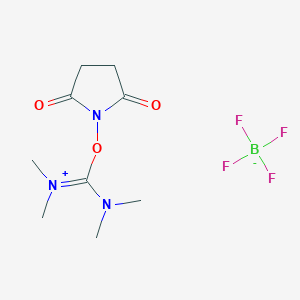
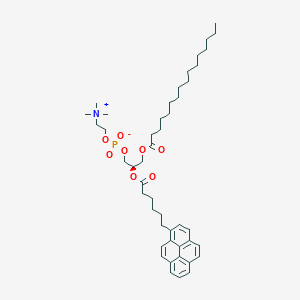

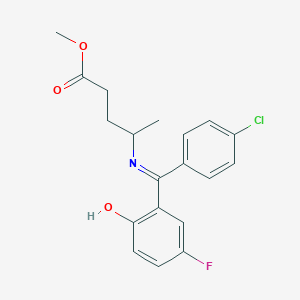
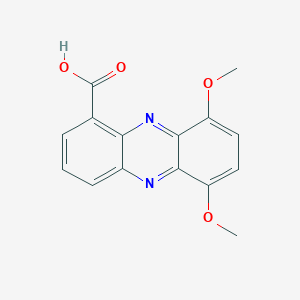


![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

